molecular formula C22H19N3O2S2 B12171974 (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12171974
M. Wt: 421.5 g/mol
InChI Key: JFKYTWMSHIFSHJ-UNOMPAQXSA-N
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Description

The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with a pyrazole moiety, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting 4-ethoxy-2-methylphenylhydrazine with an appropriate diketone under acidic conditions.

    Thiazolidinone Ring Formation: The pyrazole intermediate is then reacted with thioglycolic acid in the presence of a base to form the thiazolidinone ring.

    Final Coupling: The final step involves the condensation of the thiazolidinone intermediate with an aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation.

    Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, disruption of microbial cell wall synthesis, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    Similar Compounds: Thiazolidine-2,4-dione, 2-thioxo-4-thiazolidinone.

    Uniqueness: The presence of the pyrazole moiety and the specific substitution pattern on the phenyl ring make this compound unique in its class, potentially leading to distinct biological activities.

Properties

Molecular Formula

C22H19N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O2S2/c1-3-27-17-9-10-18(14(2)11-17)20-15(12-19-21(26)23-22(28)29-19)13-25(24-20)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,23,26,28)/b19-12-

InChI Key

JFKYTWMSHIFSHJ-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4)C

Origin of Product

United States

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